molecular formula C12H17NO3 B13619749 Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate

Cat. No.: B13619749
M. Wt: 223.27 g/mol
InChI Key: ZVVDWXZSXCLAKA-NSHDSACASA-N
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Description

Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

  • Methyl 3-amino-3-phenylpropanoate
  • Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate
  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate

Comparison: Methyl (s)-3-amino-3-(3-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-10-6-4-5-9(7-10)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1

InChI Key

ZVVDWXZSXCLAKA-NSHDSACASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)OC)N

Origin of Product

United States

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